molecular formula C10H20ClN3 B15112481 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine

Cat. No.: B15112481
M. Wt: 217.74 g/mol
InChI Key: RBMQKEKVQZYNSJ-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate alkylating agent under controlled conditions. One common method involves the use of N-methylation followed by alkylation with butan-1-amine . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding amines .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

3-methyl-N-[(2-methylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-9(2)4-6-11-8-10-5-7-12-13(10)3;/h5,7,9,11H,4,6,8H2,1-3H3;1H

InChI Key

RBMQKEKVQZYNSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1C.Cl

Origin of Product

United States

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